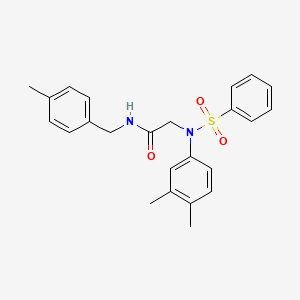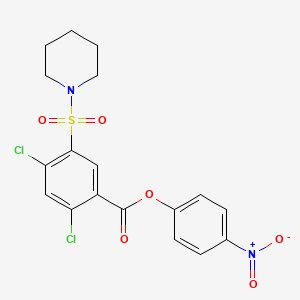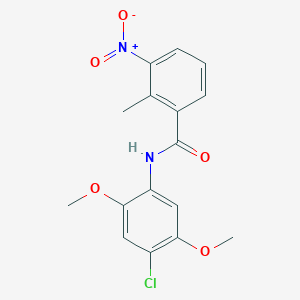![molecular formula C18H28N2O3S B3743475 N-cyclohexyl-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B3743475.png)
N-cyclohexyl-3-[(diethylamino)sulfonyl]-4-methylbenzamide
Übersicht
Beschreibung
N-cyclohexyl-3-[(diethylamino)sulfonyl]-4-methylbenzamide, also known as CES, is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound belongs to the class of sulfonylureas, which are widely used as antidiabetic agents. CES has been found to possess several unique properties that make it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of N-cyclohexyl-3-[(diethylamino)sulfonyl]-4-methylbenzamide is not fully understood. However, it has been proposed that N-cyclohexyl-3-[(diethylamino)sulfonyl]-4-methylbenzamide may act by inhibiting the activity of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channel. This inhibition leads to the depolarization of the cell membrane, which results in the release of insulin in pancreatic beta cells. N-cyclohexyl-3-[(diethylamino)sulfonyl]-4-methylbenzamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-cyclohexyl-3-[(diethylamino)sulfonyl]-4-methylbenzamide has been found to have several biochemical and physiological effects. It has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. N-cyclohexyl-3-[(diethylamino)sulfonyl]-4-methylbenzamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N-cyclohexyl-3-[(diethylamino)sulfonyl]-4-methylbenzamide has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclohexyl-3-[(diethylamino)sulfonyl]-4-methylbenzamide in lab experiments is its unique properties that make it a promising candidate for further research. N-cyclohexyl-3-[(diethylamino)sulfonyl]-4-methylbenzamide has been found to possess antidiabetic, antitumor, and anti-inflammatory properties, which make it a versatile compound for studying various diseases. However, one of the limitations of using N-cyclohexyl-3-[(diethylamino)sulfonyl]-4-methylbenzamide is its potential toxicity. N-cyclohexyl-3-[(diethylamino)sulfonyl]-4-methylbenzamide has been found to be toxic at high doses, and further studies are needed to determine its safety profile.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-3-[(diethylamino)sulfonyl]-4-methylbenzamide. One area of research is the development of new derivatives of N-cyclohexyl-3-[(diethylamino)sulfonyl]-4-methylbenzamide with improved therapeutic properties. Another area of research is the investigation of the potential use of N-cyclohexyl-3-[(diethylamino)sulfonyl]-4-methylbenzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of N-cyclohexyl-3-[(diethylamino)sulfonyl]-4-methylbenzamide in humans.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-3-[(diethylamino)sulfonyl]-4-methylbenzamide has been extensively studied for its potential therapeutic effects in various diseases. It has been found to exhibit antidiabetic, antitumor, and anti-inflammatory properties. N-cyclohexyl-3-[(diethylamino)sulfonyl]-4-methylbenzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-(diethylsulfamoyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-4-20(5-2)24(22,23)17-13-15(12-11-14(17)3)18(21)19-16-9-7-6-8-10-16/h11-13,16H,4-10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDUWSWWLDBLKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2CCCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-dichloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B3743399.png)
![4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine](/img/structure/B3743401.png)
![N-{[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazino]carbonothioyl}benzamide](/img/structure/B3743406.png)
![4-{[2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B3743419.png)


![4-[2-(4-morpholinyl)-2-oxoethyl]-3,5-morpholinedione](/img/structure/B3743446.png)
![2-chloro-5-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B3743464.png)




![4-bromo-3-[(diethylamino)sulfonyl]-N-(2-methylphenyl)benzamide](/img/structure/B3743487.png)